molecular formula C21H26N2O2 B4948330 Methyl 4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]benzoate

Methyl 4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]benzoate

Cat. No.: B4948330
M. Wt: 338.4 g/mol
InChI Key: VJBXFPPXNUUSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]benzoate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]benzoate typically involves the reaction of 4-(2,3-dimethylphenyl)piperazine with methyl 4-formylbenzoate. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification steps may include additional techniques such as column chromatography to achieve high purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]benzoate involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can lead to various pharmacological effects, such as sedation or anxiolysis. The exact pathways and molecular targets are still under investigation, but it is believed that the compound affects neurotransmitter systems, including serotonin and dopamine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]benzoate is unique due to its specific structural features, which confer distinct pharmacological properties. Its piperazine ring and benzoate ester moiety contribute to its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-16-5-4-6-20(17(16)2)23-13-11-22(12-14-23)15-18-7-9-19(10-8-18)21(24)25-3/h4-10H,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBXFPPXNUUSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.